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Compound of Interest

Compound Name:
Ethyl 4-chloro-2-methylpyrimidine-

5-carboxylate

Cat. No.: B1315276 Get Quote

Two potential isomers for the molecular formula C8H9ClN2O2 have been identified through

chemical databases:

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid[1]

N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide[2]

Detailed experimental data, including specific protocols, extensive quantitative data, and

established signaling pathways for these exact compounds, are not readily available in the

public domain. The following sections summarize findings on structurally similar molecules.

Research on Related Pyridine Derivatives
Research into compounds structurally related to N-(6-chloro-2-pyridinyl)-2-

hydroxypropanamide reveals insights into their synthesis and potential biological activities.

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
A general method for the synthesis of 6-chloro-pyridin-2-yl-amine derivatives has been

described. This involves the reaction of 2-amino-6-chloropyridine with various aryl aldehydes.

[3]

Equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine are

mixed.

A few drops of concentrated sulfuric acid are added to the mixture.
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The reaction mixture is then refluxed for a specified period.

The resulting product is purified, typically through recrystallization.

Characterization of the synthesized compounds is performed using techniques such as

elemental analysis, ¹H NMR, and mass spectrometry.[3]

Antimicrobial Activity
A study on a series of synthesized 6-chloro-pyridin-2-yl-amine derivatives demonstrated that

these compounds exhibit a range of antibacterial and antifungal activities.[3] The antimicrobial

screening was conducted using the disc diffusion method against various pathogenic strains.

Compound
ID

Bacillus
subtilis
(MTCC 121)
Zone of
Inhibition
(mm)

Staphyloco
ccus
aureus
(MTCC
7443) Zone
of Inhibition
(mm)

Xanthomon
as
campestris
(MTCC
7908) Zone
of Inhibition
(mm)

Escherichia
coli (MTCC
7410) Zone
of Inhibition
(mm)

Fusarium
oxysporum
(MTCC
2480) Zone
of Inhibition
(mm)

3a 18 16 17 15 14

3b 14 13 12 11 10

3c 15 14 13 12 11

3d 16 15 14 13 12

3e 17 16 15 14 13

3f 19 18 18 17 16

3g 13 12 11 10 9

3h 20 19 19 18 17

Ciprofloxacin 25 24 23 22 -

Fluconazole - - - - 21

Data extracted from a study on related, but not identical, compounds.[3]
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Caption: General synthesis workflow for 6-chloro-pyridin-2-yl-amine derivatives.

Research on Related Imidazo[1,2-a]pyridine
Derivatives
The imidazo[1,2-a]pyridine scaffold, present in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-

a]pyridine-2-carboxylic acid, is a recurring motif in medicinal chemistry with a variety of

reported biological activities.

Antifungal Activity
A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene

hydrazide derivatives revealed their potential as antifungal agents against various Candida

species.[1][2]
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Candida Species

MIC (mg/mL) of 5,6,7,8-
tetrahydroimidazo[1,2-a]pyridine-2-
carboxylic acid-(4-
cyanobenzylidene)hydrazide

C. albicans 0.016 - 1

C. glabrata 0.016 - 1

C. krusei 0.016 - 1

C. parapsilosis 0.016 - 1

C. tropicalis 0.016 - 1

C. utilis 0.016 - 1

C. zeylanoides 0.016 - 1

This data is for a related compound and not the specific isomer of C8H9ClN2O2.[1][2] The

study also noted that the most active compound showed no in vitro toxicity up to a

concentration of 25 µg/mL, suggesting selective antifungal activity.[1][2]

Potential Signaling Pathway Involvement
While a specific signaling pathway for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-

carboxylic acid has not been elucidated, research on a related compound, a derivative of

tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, has identified it as a potent inhibitor of

heparanase-1 (HPSE1).[4] HPSE1 is an enzyme involved in the cleavage of heparan sulfate

proteoglycans and has been implicated in diseases such as nephrotic syndrome. This suggests

a potential area of investigation for the biological activity of related imidazo[1,2-a]pyridine

derivatives.
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Caption: Postulated inhibitory action on the Heparanase-1 pathway.

In conclusion, while the IUPAC names for isomers of C8H9ClN2O2 can be identified, the

detailed experimental and biological data required for an in-depth technical guide are not

available for these specific compounds. The provided information on related chemical

structures offers potential avenues for synthesis, and suggests that antimicrobial and enzyme

inhibitory activities are promising areas for future research on these molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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